molecular formula C15H12F2O B1327404 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one CAS No. 898788-90-4

1-(3,4-Difluorophenyl)-3-phenylpropan-1-one

Cat. No. B1327404
CAS RN: 898788-90-4
M. Wt: 246.25 g/mol
InChI Key: ZZLRWGBCQIUDBR-UHFFFAOYSA-N
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Description

The compound "1-(3,4-Difluorophenyl)-3-phenylpropan-1-one" is a fluorinated aromatic ketone, which is structurally related to various compounds that have been synthesized and characterized in the provided studies. Although the exact compound is not directly studied in the provided papers, similar compounds with fluorinated aromatic rings and ketone functionalities have been explored for their unique properties and potential applications in materials science and molecular electronics.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine atoms or trifluoromethyl groups into the aromatic ring, which can significantly alter the physical and chemical properties of the molecules. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is described, which involves the coupling of a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . This process could be analogous to the synthesis of "1-(3,4-Difluorophenyl)-3-phenylpropan-1-one," where a difluorinated acetophenone could be coupled with an appropriate phenyl precursor.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray diffraction and vibrational spectroscopy. For example, the structure of a dichlorophenyl compound with trimethoxyphenyl groups was confirmed by single crystal X-ray diffraction, and its vibrational wavenumbers were computed using computational methods . Similarly, the molecular structure of "1-(3,4-Difluorophenyl)-3-phenylpropan-1-one" could be elucidated using these techniques to confirm the placement of the fluorine atoms and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic ketones can be influenced by the electron-withdrawing effects of the fluorine atoms, which can affect the compound's participation in various chemical reactions. For instance, the presence of fluorine can impact the hyper-conjugative interactions and charge delocalization within the molecule, as analyzed using Natural Bond Orbital (NBO) analysis in related compounds . These effects would also be relevant to the chemical behavior of "1-(3,4-Difluorophenyl)-3-phenylpropan-1-one" in reactions.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, such as solubility in polar organic solvents, thermal stability, and mechanical strength . The introduction of fluorine atoms can also affect the electronic properties, such as the HOMO-LUMO gap, which is crucial for understanding the charge transfer within the molecule . The physical and chemical properties of "1-(3,4-Difluorophenyl)-3-phenylpropan-1-one" would likely be influenced by the difluorophenyl and phenyl groups, contributing to its potential applications in various fields.

Scientific Research Applications

Photocyclization in Organic Synthesis

1-(3,4-Difluorophenyl)-3-phenylpropan-1-one has been studied in the context of photocyclization reactions. For instance, 2-chloro-1,3-diphenylpropan-1,3-dione and related compounds undergo cyclization to flavones when exposed to photochemical conditions (Košmrlj & Šket, 2007).

Structural Studies in Organic Chemistry

The compound has also been subject of structural studies, such as tautomerism and conformation analysis of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, contributing to a deeper understanding of molecular structure and behavior in different phases (Cunningham, Lowe, & Threadgill, 1989).

Reactions of Secondary Benzyl Alcohols

Studies have explored the acid-catalyzed reactions of secondary benzyl alcohols, like 1-(3,4-Dimethoxyphenyl)propan-1-01, leading to various reaction products and providing insights into the reactivity and stability of these compounds under different conditions (Clark‐Lewis & Nair, 1967).

Oxidation of Acetylenic Hydrocarbons

Research has also involved examining the oxidation of related hydrocarbons to understand the formation of α-dicarbonyl compounds as intermediates. This contributes to our understanding of chemical reactions and the formation of various by-products in organic synthesis (Rao & Pritzkow, 1987).

Radical Formation in Photolysis

The study of alkyl radicals containing two different beta-leaving groups has shed light on the formation of olefin cation radicals and the products formed from these radicals under specific conditions (Bales et al., 2001).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLRWGBCQIUDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643997
Record name 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-3-phenylpropan-1-one

CAS RN

898788-90-4
Record name 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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